5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole

Organic Synthesis Medicinal Chemistry Building Blocks

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6) is a disubstituted isoxazole heterocycle bearing a reactive bromomethyl group at the 5‑position and a 4‑methoxyphenyl ring at the 3‑position. Its molecular formula is C₁₁H₁₀BrNO₂ with a molecular weight of 268.11 g mol⁻¹.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 196877-76-6
Cat. No. B180959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
CAS196877-76-6
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)CBr
InChIInChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
InChIKeyQDQMLRXNRCWYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6) – Core Structural & Procurement Profile


5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole (CAS 196877-76-6) is a disubstituted isoxazole heterocycle bearing a reactive bromomethyl group at the 5‑position and a 4‑methoxyphenyl ring at the 3‑position [1]. Its molecular formula is C₁₁H₁₀BrNO₂ with a molecular weight of 268.11 g mol⁻¹ [2]. The compound is listed as a key intermediate in patent WO1998015541A1 for the preparation of pharmacologically active isoxazole derivatives [1]. A metal‑free, multi‑component 1,3‑dipolar cycloaddition protocol delivering 3‑aryl‑5‑(bromomethyl)isoxazoles in good to excellent yields has been reported in Chemical Papers (2022) [3].

Why 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole Cannot Be Replaced by Generic Isoxazole Intermediates


Substituting 5‑(bromomethyl)‑3‑(4‑methoxyphenyl)isoxazole with an unsubstituted or differently halogenated isoxazole intermediate would alter both the electrophilic reactivity and the electronic character of the heterocycle. The bromomethyl group is a superior leaving group (pKₐ of Br⁻ ≈ –9 vs. Cl⁻ ≈ –7) and its C–Br bond (bond dissociation energy ≈ 69 kcal mol⁻¹) is significantly weaker than the C–Cl bond (≈ 84 kcal mol⁻¹), enabling faster nucleophilic displacement under milder conditions [1]. In patent WO1998015541A1, the bromomethyl and chloromethyl analogs are explicitly distinguished as separate intermediates, indicating that the substitution pattern directly dictates the subsequent coupling strategy and final compound library scope [2]. The 4‑methoxyphenyl substituent further modulates the electronic density of the isoxazole ring, influencing both the cycloaddition regiochemistry during synthesis and the ligand–target interactions in downstream biological assays.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole vs. Closest Analogs


C–Br vs. C–Cl Leaving‑Group Reactivity Enables Milder Nucleophilic Displacement

The C–Br bond of the target compound has a bond dissociation energy (BDE) of approximately 69 kcal mol⁻¹, compared with ~84 kcal mol⁻¹ for the C–Cl bond in 5‑(chloromethyl)‑3‑(4‑methoxyphenyl)isoxazole [1]. The bromide ion is also a better leaving group (pKₐ of HBr ≈ –9) than chloride (pKₐ of HCl ≈ –7), meaning that nucleophilic substitution reactions (Sₙ2 or Sₙ1) proceed faster and under milder conditions with the bromomethyl analog [1]. This difference is critical in library syntheses where heat‑ or base‑sensitive functional groups are present elsewhere on the substrate.

Organic Synthesis Medicinal Chemistry Building Blocks

Melting‑Point Depression Confers Handling Advantages for Solid‑Phase Dispensing

The melting point of 5‑(bromomethyl)‑3‑(4‑methoxyphenyl)isoxazole is reported as 81–83 °C . The corresponding hydroxymethyl analog (5‑(hydroxymethyl)‑3‑(4‑methoxyphenyl)isoxazole, CAS 206055‑86‑9) exhibits a significantly higher melting point of 97–98 °C . The 15 °C depression facilitates easier melting and uniform distribution during solid‑phase dispensing or melt‑quench formulations, and is consistent with the larger van der Waals radius of bromine (1.85 Å) vs. oxygen (1.52 Å) reducing crystal lattice packing efficiency.

Analytical Chemistry Solid‑Phase Synthesis Physicochemical Properties

Patent‑Attested Intermediate Status in Isoxazole‑Based Drug Discovery

Patent WO1998015541A1 explicitly lists 5‑(bromomethyl)‑3‑(4‑methoxyphenyl)‑1,2‑oxazole (description count = 4) alongside the 4‑methylphenyl analog (description count = 5) as synthetic intermediates for CNS‑ and cardiovascular‑targeted isoxazole derivatives [1]. The bromomethyl group serves as a versatile electrophilic anchor for introducing amine, thiol, or alkoxy side‑chains through straightforward Sₙ2 chemistry, whereas the 4‑methoxyphenyl ring provides a defined electronic and steric profile that influences both cycloaddition regioselectivity and downstream biological target engagement.

Pharmaceutical Intermediates Patent Chemistry Isoxazole Pharmacophore

High‑Value Application Scenarios for 5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole


Divergent Medicinal Chemistry Library Synthesis

The compound functions as a central bromomethyl electrophile for generating diverse 5‑substituted isoxazole libraries. Because the C–Br bond is 15 kcal mol⁻¹ weaker than the C–Cl bond in the chloromethyl analog, nucleophilic displacement with amines, thiols, or alkoxides proceeds efficiently at 0–25 °C, minimizing decomposition of sensitive functional groups [1]. The 4‑methoxyphenyl substituent contributes a consistent electron‑donating effect (σₚ ≈ –0.27) that can be exploited to tune the pKₐ of the isoxazole nitrogen in downstream biological assays.

Metal‑Free Parallel Synthesis via 1,3‑Dipolar Cycloaddition

The metal‑free, multi‑component reaction protocol described in Chemical Papers (2022) uses propargyl bromide and in‑situ‑generated α‑chloro aldoximes to yield 3‑aryl‑5‑(bromomethyl)isoxazoles in good to excellent yields [2]. Because the method avoids transition‑metal catalysts, the product is free of metal contamination that could interfere with biological screening, making it suited for direct use in fragment‑based drug discovery or biochemical assay development.

Solid‑Phase Automated Dispensing in High‑Throughput Experimentation

With a melting point of 81–83 °C , the compound is 15 °C lower‑melting than its hydroxymethyl analog (97–98 °C). This enables precise gravimetric dispensing via melt‑coating or solvent‑free solid‑handling robotic platforms, which are increasingly used in pharma R&D to accelerate structure–activity relationship (SAR) exploration.

Patent‑Protected CNS and Cardiovascular Agent Synthesis

WO1998015541A1 demonstrates the compound's use as an intermediate for isoxazole‑based agents targeting central nervous system and cardiovascular indications [3]. Researchers pursuing novel chemical matter in these therapeutic areas can leverage the compound's established role as an electrophilic linchpin, reducing the synthetic risk of de novo route design.

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